Diallyl maleate
Description
Significance of Diallyl Maleate (B1232345) as a Multifunctional Monomer
Diallyl maleate's importance in polymer science stems from its inherent chemical structure, which allows it to participate in multiple polymerization pathways and act as a key component in network formation.
Crosslinking and Branching Agent: DAM is widely employed as both a crosslinking and branching agent in polymer synthesis. polysciences.comresearchgate.netlookchem.com Its incorporation, even at low concentrations, can lead to more efficient polymerization processes and significantly enhance the performance characteristics of the final polymer products. lookchem.com For instance, in emulsion copolymerization studies, increasing the proportion of DAM in the monomer feed composition has been shown to directly correlate with higher gel content, increased crosslinking density, and a greater degree of branching, often quantified by the level of quaternary carbons formed. researchgate.net
Participation in Thiol-Ene Chemistry: The allyl groups present in DAM are highly amenable to thiol-ene click chemistry, a robust and efficient reaction pathway for creating polymer networks. rsc.orgrsc.org Research indicates that in these systems, thiols preferentially add to the terminal allyl groups of DAM. Subsequently, the internal double bond of the maleate moiety undergoes a slower, stereochemistry-dependent homopolymerization, often facilitated by isomerization to the more reactive fumarate (B1241708) form. rsc.orgrsc.org This dual reactivity allows for precise control over network architecture and crosslinking density, particularly when photoinitiation is employed, by modulating light exposure. rsc.orgrsc.org
Enhancement of Material Properties: Polymers synthesized with DAM often exhibit improved properties, including enhanced flexibility, thermal stability, and chemical resistance. polysciences.com These attributes make DAM a valuable component in formulations for polyester (B1180765) resins, coatings, adhesives, and ion exchange resins, where its crosslinking capabilities contribute to superior performance and durability. polysciences.comlookchem.com Furthermore, DAM has been investigated for its potential in creating three-dimensional polymer networks, which are crucial for applications such as tissue engineering, where they provide essential structural support for cells. ontosight.ai
Overview of Academic Research Themes Involving this compound
Academic research surrounding this compound is multifaceted, focusing on fundamental polymerization mechanisms, copolymerization strategies, and the development of novel material applications.
Polymerization Mechanisms and Kinetics: A significant area of investigation involves elucidating the complex polymerization mechanisms of DAM, particularly when reacted with thiols. A key finding is the "isomerization-polymerization" mechanism, where reversible thiyl radical addition to the maleate ester promotes its isomerization to the trans-isomer, fumarate. This fumarate moiety is more susceptible to chain-growth homopolymerization. rsc.orgrsc.org The stereochemistry of the maleate/fumarate double bond is a critical factor influencing the rate and extent of this homopolymerization. rsc.orgrsc.org Researchers are actively studying the kinetics of these "mixed-mechanism" polymerizations, comparing their behavior to conventional thiol-ene reactions to understand the interplay between step-growth and chain-growth processes. rsc.orgrsc.org
Copolymerization and Network Formation: this compound is frequently utilized as a comonomer with a wide array of vinyl and allyl monomers. Notable examples include its copolymerization with butyl acrylate (B77674), methyl methacrylate (B99206), N,N-Dimethyl acrylamide (B121943) (DMAA), and allyl diglycol carbonate (ADC). researchgate.netresearchgate.netmdpi.com These studies typically examine how varying the concentration of DAM, the method of monomer addition (e.g., batch vs. semi-batch), and the polymerization conditions (e.g., gamma radiation, photoinitiation) influence the resultant polymer's architecture. Key properties investigated include gel content, degree of branching, crosslinking density, and the molecular weight distribution of the soluble polymer fraction. researchgate.netmdpi.com
Advanced Material Applications: Research extends to specialized and high-performance applications. DAM-based polymers have been successfully developed into monolithic columns for high-performance liquid chromatography (HPLC), demonstrating excellent capabilities for protein separation. researchgate.net Additionally, DAM has been explored in the development of nuclear track detectors, where its copolymerization with monomers like allyl diglycol carbonate allows for tunable sensitivity to different types of ionizing radiation. researchgate.net Its utility in crosslinking polyvinyl chloride (PVC) to enhance thermal stability and mechanical properties has also been a subject of study. uc.pt Moreover, the potential for synthesizing biodegradable polymers utilizing DAM derivatives is an ongoing area of research. researchgate.netnih.gov
Radiation-Induced Polymerization: The use of gamma radiation as an initiator for DAM polymerization, particularly in non-aqueous solvent systems, has garnered attention. Studies focusing on DMAA-DAM gels prepared via gamma irradiation have characterized critical properties such as gel content, equilibrium swelling behavior, thermal stability, and surface morphology, underscoring the efficacy of radiation as an initiation method for these systems. mdpi.com
Data Tables
The following tables summarize key research findings related to this compound's role in polymer synthesis.
Table 1: Effect of Gamma Radiation Dose on DMAA-DAM Gel Properties
This table illustrates the influence of gamma radiation dose on the gel formation and swelling characteristics of N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) gels prepared in Dimethyl sulfoxide (B87167) (DMSO).
| Radiation Dose (kGy) | Gel Content (%) | Equilibrium Swelling (%) | Notes |
| 2 | >95 | Not specified | Insufficient activation energy for significant hydrogel formation observed. |
| 5 | >95 | 1800 | Optimized equilibrium swelling achieved. |
| 10 | 97 | Not specified | Highest gel content reported. |
| 20 | >95 | Not specified | Significant gel formation across the tested range. |
| 30 | >95 | Not specified | Significant gel formation across the tested range. |
Source: Based on findings from DMAA-DAM gel preparation via gamma irradiation mdpi.com.
Table 2: General Trends in Copolymer Properties with Increasing this compound (DAM) Concentration
This table summarizes the qualitative impact of increasing DAM concentration on the properties of copolymers, as observed in studies such as the emulsion copolymerization of butyl acrylate with DAM.
| DAM Concentration | Gel Content | Crosslinking Density | Branching Density (Quaternary Carbons) | Sol Molecular Weight |
| Low | Increases | Increases | Increases | Decreases |
| High | Higher | Higher | Higher | Lower |
Source: General trends observed in copolymerization studies involving DAM as a crosslinking and branching agent researchgate.net.
Compound Name Table:
| Common Name | Abbreviation |
| This compound | DAM |
| N,N-Dimethyl Acrylamide | DMAA |
| Allyl Diglycol Carbonate | ADC |
| Butyl Acrylate | BA |
| Methyl Methacrylate | MMA |
Structure
2D Structure
3D Structure
Properties
CAS No. |
999-21-3 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
bis(prop-2-enyl) but-2-enedioate |
InChI |
InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2 |
InChI Key |
ZPOLOEWJWXZUSP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)OCC=C |
Isomeric SMILES |
C=CCOC(=O)/C=C\C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C=CC(=O)OCC=C |
Other CAS No. |
999-21-3 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
Maleic acid diallyl ester |
vapor_pressure |
0.01 mmHg |
Origin of Product |
United States |
Synthetic Methodologies for Diallyl Maleate and Analogous Esters
Advanced Synthetic Routes for Diallyl Maleate (B1232345)
The principal industrial method for the synthesis of diallyl maleate is the direct esterification of maleic anhydride (B1165640) with allyl alcohol. google.com This process is an equilibrium reaction that is typically driven forward by the removal of water, a byproduct of the reaction.
A common industrial practice involves heating a mixture of maleic anhydride with an excess of allyl alcohol in the presence of an acid catalyst. google.com To prevent undesired polymerization of the allyl groups at elevated temperatures, a polymerization inhibitor is a crucial additive to the reaction mixture. google.com The efficiency of the reaction is often enhanced by employing azeotropic distillation to continuously remove water, using an inert solvent that forms an azeotrope with water. google.com
Catalysts: The choice of catalyst is critical for the esterification process. Organic sulfonic acids, such as p-toluenesulfonic acid and d-camphor (B3430136) sulfonic acid, are frequently utilized due to their high catalytic activity and selectivity. google.com In some protocols, sulfuric acid is also employed as a catalyst. google.com
Reaction Conditions: The esterification is typically carried out at reflux temperatures, generally ranging from 100 to 145°C. A reaction time of approximately 11 hours is often required to achieve a high degree of conversion to the desired diester. google.com
Polymerization Inhibitors: To ensure the stability of the unsaturated ester during synthesis, polymerization inhibitors are added. Copper and copper bronze powder are effective and commonly used for this purpose. google.com
Table 1: Parameters for the Synthesis of this compound via Direct Esterification
| Parameter | Details |
|---|---|
| Reactants | Maleic anhydride, Allyl alcohol |
| Catalyst | p-Toluenesulfonic acid or d-camphor sulfonic acid google.com |
| Solvent | Ethylene dichloride (for azeotropic water removal) google.com |
| Temperature | Approximately 100-145°C (reflux) |
| Reaction Time | Approximately 11 hours google.com |
| Inhibitor | Copper or copper bronze powder google.com |
An alternative synthetic strategy is transesterification, which would involve the reaction of a dialkyl maleate, for instance, dimethyl maleate, with allyl alcohol. This method is established for the synthesis of other allyl esters, such as diallyl phthalate (B1215562), and represents a potential route to this compound. researcher.life
Preparation of this compound Derivatives and Analogs
The reactivity of the double bonds and ester groups in this compound provides pathways for the synthesis of a variety of derivatives and analogs.
Isomerization to Diallyl Fumarate (B1241708): this compound can be converted to its geometric isomer, diallyl fumarate (the trans-isomer). This isomerization can be effectively catalyzed by substances such as amines and thiols. rsc.org The presence of thiyl radicals can facilitate the cis-trans isomerization, leading to the formation of the more thermodynamically stable diallyl fumarate. rsc.org Additionally, zwitterionic organocatalysts have demonstrated efficacy in catalyzing the isomerization of maleate diesters to their fumarate counterparts. researchgate.net
Synthesis of Terpene-Diallyl Maleate Adducts: Functionalized this compound derivatives can be synthesized from renewable terpene sources. This multi-step synthesis begins with a Diels-Alder reaction between maleic anhydride and a terpene like α-pinene or β-pinene, forming a terpene maleate adduct. dntb.gov.ua The adduct is then hydrolyzed to its sodium salt, which subsequently undergoes a substitution reaction with allyl chloride, catalyzed by potassium iodide, to produce the terpene-diallyl maleate adduct. researchgate.net
Table 2: Synthesis of a Terpene-Diallyl Maleate Adduct
| Step | Reaction | Reactants/Reagents | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diels-Alder Addition | Maleic anhydride, Terpene (e.g., α-pinene) | p-Toluenesulfonic acid | 145 | - | - |
| 2 | Hydrolysis | Terpene maleate adduct, Sodium hydroxide | - | 60 | - | - |
| 3 | Substitution | Terpene maleate sodium salt, Allyl chloride | Potassium iodide | 60 | 16 | 70.47 |
Hydrosilylation: The allyl functionalities of this compound are susceptible to hydrosilylation. A notable example is the reaction with trichlorosilane (B8805176) in the presence of a platinum catalyst, such as Karstedt's catalyst, which proceeds with high efficiency to yield a bis-trichlorosilyl intermediate in over 98% yield. acs.org This intermediate serves as a versatile precursor for further functionalization, for example, through methanolysis. acs.org
Copolymerization: this compound is a valuable monomer for copolymerization to produce polymers with tailored properties. For instance, it can be copolymerized with N,N-Dimethyl acrylamide (B121943) in a dimethyl sulfoxide (B87167) solvent, initiated by gamma radiation, to form hydrogels. researchgate.net
Polymerization Mechanisms of Diallyl Maleate
Free Radical Homopolymerization of Diallyl Maleate (B1232345)
The free radical polymerization of diallyl maleate is notably influenced by the tendency of its allyl groups to undergo intramolecular reactions, leading to the formation of cyclic structures within the polymer chain.
During the radical polymerization of this compound, a significant mechanistic feature is intramolecular cyclopolymerization. researchgate.net This process involves the formation of a ring structure due to the reaction of a non-cyclized radical with a double bond on the same monomer unit. google.comgoogle.com For diallyl compounds in general, this cyclization can occur through successive intramolecular reactions. google.comgoogle.com In the case of this compound, the polymerization can proceed via the formation of five-membered butyrolactone units. tandfonline.com The polymerization of this compound initiated by 2,2'-azobisisobutyronitrile (AIBN) in a benzene (B151609) solvent is a classic example where intramolecular cyclization is a key process. mdpi.comresearchgate.net This tendency to form cyclic structures is a common characteristic among diallyl esters. tandfonline.com The cyclization of diallyl phthalate (B1215562) (DAP), a related diallyl ester, has been studied extensively, with findings suggesting that the intramolecular reaction is a dominant pathway, leading to the formation of an 11-membered ring structure. google.comgoogle.com
Research has also pointed to an isomerization-polymerization mechanism in the homopolymerization of this compound. rsc.orgrsc.org In this pathway, a reversible addition of a thiyl radical can mediate the isomerization of the maleate cis isomer to the more reactive trans fumarate (B1241708) isomer, which then undergoes homopolymerization. rsc.orgrsc.org
Kinetic analysis of the radical polymerization of this compound provides insight into the rates and mechanisms of the reaction. Studies have been conducted to kinetically discuss the polymerization in terms of cyclopolymerization. researchgate.net For the polymerization in benzene at 60°C with AIBN as the initiator, kinetic equations have been derived assuming steady-state conditions for the different radical species involved. researchgate.net These models allow for the estimation of various kinetic parameters related to the cyclization process. researchgate.net
| Kinetic Parameter | Description | Significance |
| kp | Rate constant of propagation | Determines the speed of polymer chain growth. |
| kc | Rate constant of cyclization | Quantifies the rate of intramolecular ring formation. |
| kt | Rate constant of termination | Influences the final molecular weight of the polymer. |
| CM | Chain transfer to monomer constant | Reflects the likelihood of the growing radical chain being terminated by transferring a hydrogen atom from a monomer molecule. |
This table represents typical parameters considered in kinetic studies of cyclopolymerization; specific values are dependent on experimental conditions.
Copolymerization Reactions Involving this compound
This compound is frequently copolymerized with other monomers to create polymers with specific properties, such as cross-linked networks. Its less reactive allyl double bonds, compared to more reactive vinyl double bonds in monomers like acrylates, influence the copolymerization behavior. mdpi.comresearchgate.net
The copolymerization of this compound with acrylate (B77674) monomers is a common method for producing cross-linked acrylic resins and gels.
Gels and hydrogels can be synthesized by copolymerizing this compound (DAM) with N,N-dimethyl acrylamide (B121943) (DMAA). mdpi.com In one study, DMAA-DAM gels were prepared in a dimethyl sulfoxide (B87167) (DMSO) solution using gamma radiation without a chemical initiator. mdpi.comresearchgate.net The proposed mechanism involves the formation of free radicals on both monomers upon irradiation, followed by chain propagation and termination. mdpi.com Due to the non-aqueous medium, the polymerization is initiated directly by the energy from gamma rays activating the monomers. mdpi.com
The resulting structure can be a cross-linked network where DAM acts as the cross-linking agent, or it could involve DAM homopolymers linked by the smaller DMAA monomers. mdpi.comresearchgate.net The process yields gels with high gel content (over 95%) across various radiation doses. mdpi.comresearchgate.net
| Radiation Dose (kGy) | Gel Content (%) | Equilibrium Swelling (% of dried gel) |
| 5 | >95 | 1800 |
| 10 | 97 | Lower than at 5 kGy |
| 15 | >95 | Decreases with dose |
| 20 | >95 | Decreases with dose |
| 30 | >95 | Decreases with dose |
Data adapted from a study on gamma-irradiated N,N-Dimethyl Acrylamide-Diallyl Maleate gels in DMSO solution. mdpi.comresearchgate.net
The thermal properties of the resulting gel, such as a glass transition temperature of 86.55°C and degradation starting at 320°C, indicate good thermal stability. mdpi.com
The emulsion copolymerization of butyl acrylate (BA) with this compound (DAM) as a trifunctional cross-linker has been investigated to understand the formation of microstructural properties like branching and gel content. researchgate.net In a seeded semicontinuous emulsion process, increasing the amount of DAM in the feed composition leads to a higher gel content and increased cross-linking density. researchgate.net
Interestingly, the level of quaternary carbons, which indicates branching density, and the cross-linking density were found to increase sharply during the cooking period after monomer feeding was complete. researchgate.net However, as the concentration of DAM increased, the molecular weight of the soluble polymer fraction (sol) decreased. researchgate.net The study also highlighted significant differences in gel content and cross-linking when comparing a batch process to a semi-batch process. researchgate.net
| Parameter | Effect of Increasing DAM Concentration |
| Gel Content | Increase |
| Cross-linking Density | Increase |
| Branching Density | Increase |
| Molecular Weight of Sol | Decrease |
Summary of findings from the emulsion copolymerization of butyl acrylate with this compound. researchgate.net
Copolymerization with Vinyl Esters and Halides
In the realm of vinyl acetate (B1210297) (VAc) copolymers, which are widely used in adhesives and coatings, this compound is recognized as a potential crosslinking monomer. ntu.edu.sg While dibutyl maleate (DBM) is commonly used as a comonomer with vinyl acetate to internally plasticize the resulting polymer, this compound offers a mechanism for creating a crosslinked network. ntu.edu.sgsid.ir
Poly(vinyl chloride) (PVC) is a widely used thermoplastic that can suffer from relatively low thermal stability. uc.pt Copolymerization is a key strategy to improve this and other properties. Specifically, using a small amount of a difunctional monomer like this compound allows for the synthesis of chemically crosslinked PVC. uc.pt
This compound has been reported as an efficient gel promoter in the suspension polymerization of vinyl chloride. uc.pt The introduction of DAM leads to the formation of a crosslinked network, which alters the material's fundamental properties. Unlike thermoplastic PVC, the resulting crosslinked polymer is no longer soluble; instead, it swells in the presence of a solvent to form a gel. uc.pt Studies have shown that the crosslinking efficiency of this compound in vinyl chloride copolymerization is higher than that of other crosslinking agents like diallyl phthalate. researchgate.net This technique is utilized to produce specialty polymers with improved thermal behavior and specific surface finishes. uc.pt
Copolymerization with Other Allylic Monomers
The copolymerization of this compound (DAM) with another allylic monomer, allyl diglycol carbonate (ADC), also known as CR-39, has led to the development of materials with tunable properties for specialized applications, particularly as nuclear track detectors. researchgate.netresearchgate.net Research shows that the homopolymers of DAM and ADC have distinct responses to particle radiation. researchgate.net
Pure poly(allyl diglycol carbonate) is sensitive to both alpha particles and fission fragments. researchgate.netresearchgate.net In contrast, pure poly(this compound) is sensitive to fission fragments but insensitive to alpha particles. researchgate.netresearchgate.net By forming copolymers of DAM and ADC, it is possible to create materials with intermediate characteristics. researchgate.net The sensitivity of the resulting DAM-ADC copolymer plates can be controlled by adjusting the ratio of the two monomers in the formulation. researchgate.net This allows for the fabrication of detectors with a specific discrimination level for detecting heavy charged particles, making these copolymers highly valuable for applications in dosimetry and particle identification. researchgate.netresearcher.life
Table 3: Radiation Detection Properties of DAM, ADC, and their Copolymer
| Polymer Material | Sensitivity to Alpha Particles | Sensitivity to Fission Fragments | Key Characteristic | Reference |
|---|---|---|---|---|
| Poly(this compound) (DAM) | Insensitive | Sensitive | Selective detection of fission fragments. | researchgate.netresearchgate.net |
| Poly(allyl diglycol carbonate) (ADC) | Sensitive | Sensitive | General detection of charged particles. | researchgate.netresearchgate.net |
| Poly(DAM-co-ADC) | Intermediate | Sensitive | Controllable sensitivity via monomer ratio. | researchgate.net |
Thiol-Ene Photopolymerization of this compound Systems
Thiol-ene photopolymerization is a highly efficient photochemical reaction based on the radical-catalyzed addition of a thiol group (S-H) to an alkene (ene) functional group. mdpi.com This process is characterized by a step-growth mechanism, leading to uniform polymer networks with minimal shrinkage stress. rsc.orgrsc.org In this compound systems, the presence of both terminal allyl groups and an internal maleate double bond creates a unique platform for mixed-mechanism polymerization. rsc.org
This compound participates in thiol-ene photopolymerization through a mixed-mechanism approach that combines step-growth and chain-growth pathways. rsc.orgrsc.org This dual reactivity allows for temporal control over the network formation process. rsc.org
Step-Growth Pathway : The reaction is initiated by a photoinitiator that generates thiyl radicals from a thiol comonomer. These highly reactive thiyl radicals preferentially add to the terminal allyl groups of the this compound in a classic step-growth thiol-ene addition reaction. mdpi.comrsc.org This process is rapid and leads to the initial formation of a soft, gelled network. rsc.org
Chain-Growth Pathway : The internal maleate double bond is less reactive towards thiol-ene addition. However, it can undergo free-radical homopolymerization, which is a chain-growth process. rsc.orgresearchgate.net This secondary reaction occurs on a longer timescale and contributes to increased crosslinking density and material stiffness with prolonged light exposure. rsc.org
This combination of fast step-growth gelation followed by slower chain-growth crosslinking provides a method for controlling the evolution of mechanical properties in the final polymer network. rsc.org
The stereochemistry of the internal double bond—cis in maleates and trans in fumarates—has a profound impact on polymerization kinetics and the resulting network structure. rsc.orgrsc.org While both this compound (DAM) and its isomer diallyl fumarate (DAF) possess terminal allyl groups that react quickly with thiols, the reactivity of their internal double bonds differs significantly.
Fumarate groups (trans) are known to be active in free-radical homopolymerization, whereas maleate groups (cis) are typically resistant to this reaction unless an isomerization catalyst is present. rsc.orgresearchgate.net In thiol-ene systems, the reversible addition of thiyl radicals facilitates this isomerization. rsc.org
Studies comparing DAM and DAF in thiol-ene photopolymerization reveal that:
Homopolymerization : Fumarate groups show significant conversion via homopolymerization on longer timescales, whereas maleate groups react much more sluggishly. rsc.org
Network Properties : The differences in reaction kinetics translate to differences in network evolution. The initial gelation is dominated by the step-growth thiol-allyl reaction, but the subsequent crosslinking and stiffening of the network are heavily influenced by the slower, stereochemistry-dependent homopolymerization of the internal maleate/fumarate groups. rsc.org
Table 1: Comparative Reactivity of this compound and Diallyl Fumarate in Thiol-Ene Systems Data synthesized from findings reported in scientific literature. rsc.orgrsc.org
| Feature | This compound (DAM) | Diallyl Fumarate (DAF) |
| Isomerism | cis isomer | trans isomer |
| Allyl Group Reactivity | Fast thiol-ene addition | Fast thiol-ene addition |
| Internal Bond Reactivity | Sluggish homopolymerization | Active in homopolymerization |
| Primary Mechanism | Thiol-ene addition followed by slow, isomerization-dependent homopolymerization | Thiol-ene addition followed by faster homopolymerization |
| Network Evolution | Slower increase in crosslink density after initial gelation | Faster increase in crosslink density after initial gelation |
A key mechanistic feature of this compound polymerization in thiol-ene systems is the isomerization of the maleate to the more reactive fumarate. This transformation is catalyzed by the reversible addition of thiyl radicals to the internal cis double bond. rsc.orgresearchgate.net
The process unfolds as follows:
A thiyl radical (RS•) adds to the carbon-carbon double bond of the maleate.
This addition forms a temporary carbon-centered radical intermediate.
Rotation can occur around the single bond that was formerly the double bond.
The thiyl radical is subsequently eliminated. This elimination can result in the formation of either the original cis-maleate or the trans-fumarate isomer. researchgate.net
Because the fumarate isomer is more thermodynamically stable and more reactive towards chain-growth polymerization, this isomerization pathway effectively "activates" the otherwise sluggish maleate group. rsc.org This "isomerization–polymerization" mechanism explains how this compound can participate in chain-growth homopolymerization in the presence of thiols, albeit at a slower rate than its fumarate counterpart. rsc.orgresearchgate.net
Radiation-Induced Polymerization of this compound Systems
Radiation, particularly gamma radiation, can be used to initiate the polymerization of this compound, leading to the formation of crosslinked gels. mdpi.comresearchgate.net This method is effective for creating polymer networks in both aqueous and non-aqueous solutions. mdpi.com
In one study, a gel of N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) was successfully prepared in a dimethyl sulfoxide (DMSO) solvent using a Co-60 gamma source. mdpi.comresearchgate.net The polymerization is initiated by the formation of free radicals upon the interaction of gamma rays with the monomer solution. researchgate.net These radicals then propagate to form a crosslinked polymer network. The efficiency of gel formation is dependent on the absorbed radiation dose.
Table 2: Effect of Gamma Radiation Dose on Gel Content of 10% DMAA-10% DAM in DMSO Data sourced from a study on non-aqueous gel preparation. mdpi.comresearchgate.net
| Radiation Dose (kGy) | Gel Content (%) |
| 5 | >95 |
| 10 | 97 |
| 20 | >95 |
| 30 | >95 |
This compound has also been shown to be a highly effective agent for enhancing the radiation crosslinking of other polymers, such as polyethylene (B3416737). capes.gov.br The presence of small amounts of DAM can reduce the radiation dose required for the onset of gelation by a factor of approximately 25. capes.gov.br This indicates that DAM acts as a polyfunctional monomer that efficiently integrates into the polymer network during irradiation, promoting the formation of crosslinks.
Crosslinking and Polymer Network Formation with Diallyl Maleate
Diallyl Maleate (B1232345) as an Efficient Crosslinking Agent
Diallyl maleate is widely employed as an efficient crosslinking agent in the synthesis of various polymers. Its difunctional nature, with two reactive allyl groups, enables it to connect polymer chains, thereby forming a robust network structure polysciences.comcenmed.comrheniumshop.co.iluc.ptresearchgate.netingentaconnect.com. In processes like thiol-ene photopolymerization, this compound participates by incorporating into the polymer network through both thiol-ene addition and homopolymerization mechanisms, contributing to the development of crosslinked materials on differing timescales rsc.orgrsc.org. The presence of pendant allyl groups in polymers formed with this compound also offers sites for further post-functionalization, adding to its utility in creating complex polymer architectures polysciences.comtechnochemical.com. Furthermore, this compound has been identified as an efficient gel promoter in the crosslinking of polymers like polyvinyl chloride (PVC) uc.pt. Its ability to accelerate crosslinking reactions is also observed in the peroxide-initiated crosslinking of polypropylene, where it acts as a coagent to enhance efficiency kpi.ua.
This compound in Branching Generation in Emulsion Polymers
When used at low concentrations, this compound serves as an effective agent for promoting branching in emulsion polymers polysciences.comcenmed.comrheniumshop.co.ilguidechem.comsksfinechem.co.inscbt.comxenaorganics.commubychem.comfishersci.commyfisherstore.com. Branching refers to the formation of side chains extending from the main polymer backbone, which can significantly influence the rheological and mechanical properties of the resulting polymer. In emulsion polymerization, this compound can be incorporated to create highly branched structures, contributing to the formation of polymer networks with desirable characteristics researchgate.net.
Control of Polymer Network Architecture and Crosslinking Density
The chemical structure and reactivity of this compound allow for a degree of control over the architecture and crosslinking density of the resulting polymer networks polysciences.comresearchgate.netingentaconnect.comrsc.orgrsc.orgsksfinechem.co.in. By adjusting the concentration of this compound and other reaction parameters, such as light exposure in photopolymerization, researchers can fine-tune the extent of crosslinking. For instance, in thiol-ene photopolymerizations, the extent of light exposure can control the glass transition temperature and crosslinking density within fully formed network polymers rsc.orgrsc.org. Studies on modified acrylic resins have shown that a higher degree of crosslinking, facilitated by this compound, can hinder the migration of certain functional groups to the surface of the resin film, thereby influencing surface properties researchgate.netingentaconnect.com. Research into this compound-containing systems indicates that the relative rates of different polymerization mechanisms (e.g., thiol-ene addition and homopolymerization) can mediate the evolution of network architectures, allowing for control over properties like thermomechanical behavior rsc.orgrsc.org.
Gelation Dynamics and Mechanisms in this compound-Containing Systems
This compound plays a crucial role in the gelation process, which is the formation of a continuous, three-dimensional network that spans the entire reaction volume. The mechanisms by which this compound contributes to gelation are multifaceted. In systems involving thiol-ene chemistry, the initial network formation through thiol-ene addition is followed by further crosslinking via the maleate moieties, influencing gelation kinetics on both short and long timescales rsc.orgrsc.org. This mixed-mechanism approach allows for the control of gelation dynamics and the subsequent development of network architectures rsc.orgrsc.org. For example, in the preparation of N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) gels using gamma irradiation, it was observed that all tested radiation doses yielded over 95% gel content, with the best gel content (97%) achieved at a 10 kGy dose, indicating efficient gelation mdpi.comresearchgate.net. The polymerization of this compound itself can follow an isomerization-polymerization mechanism where reversible thiyl radical addition mediates maleate isomerization to the active fumarate (B1241708), which then drives homopolymerization rsc.org.
Advanced Material Applications of Diallyl Maleate Based Polymers
Diallyl Maleate (B1232345) in Unsaturated Polyester (B1180765) Resins
Diallyl maleate is utilized as a comonomer and crosslinking agent in unsaturated polyester resin (UPR) systems. google.com Its incorporation can modify the final properties of the cured resin. For instance, in the development of flame-resistant materials, this compound is a key component.
One patented formulation for a flame-resistant styrene-unsaturated polyester resin composition involves the addition of this compound in conjunction with an alkyl phosphate (B84403), such as triethyl phosphate. gelest.com In these systems, the this compound is added to the styrene-unsaturated polyester mixture in amounts ranging from approximately 10 to 40 parts per hundred parts of the resin. gelest.com The synergy between this compound and the phosphorus-containing compound provides a high level of flame resistance in the cured product. gelest.com The ratio of this compound to elemental phosphorus in these formulations can vary significantly, from about 2:1 to 50:1, depending on the desired level of flame retardancy and the specific phosphate used. gelest.com
This compound Modified Acrylic Resins and Coatings
The introduction of this compound into acrylic resin formulations serves to create a spatial network structure, enhancing the performance characteristics of the resulting polymer. lookchem.com Due to its three double bonds, DAM acts as an effective crosslinking monomer. lookchem.com
A study focused on modifying an acrylate (B77674) resin used methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) as the primary monomers, with this compound as the crosslinking agent. lookchem.comepo.org The research demonstrated that the incorporation of this compound significantly improved the thermal stability of the acrylic coating film. Specifically, the thermal decomposition temperature of the modified acrylic film increased by 20.56°C. lookchem.comepo.org The study also explored the influence of cross-linking density on the surface properties of films containing a fluoromonomer, finding that a higher degree of cross-linking could impede the migration of fluorocarbon groups to the film's surface. lookchem.comepo.org Additionally, this compound is identified as a latent oxidatively-functional (LOF) acrylic monomer, which can be polymerized in the presence of a waterborne alkyd or uralkyd to create hybrid resins for water-based latexes. xenaorganics.com
This compound in Adhesives
In the formulation of water-resistant, removable acrylic emulsion PSAs, this compound is listed as a preferred internal crosslinking agent. google.com Its role is to create a cross-linked polymer network that provides a balance of adhesive and cohesive properties. Research indicates that for such applications, the internal crosslinking agent is typically used in amounts up to 1% by weight of the polymer. google.com
Another patent for pressure-sensitive adhesives specifies the use of polyfunctional monomers like this compound in small proportions, generally ranging from about 0.1 to 0.4% by weight of the polymer system. google.com This low concentration is effective in increasing the cohesive strength and shear adhesion of the adhesive, although exceeding this amount can sometimes lead to a reduction in peel strength. google.com Technical literature also notes that the inclusion of this compound in adhesive formulations is known to increase shear strength while having a minimal effect on peel strength.
Polymeric Gels and Hydrogels from this compound Copolymers
This compound is a key component in the synthesis of non-aqueous polymeric gels, which are of interest for specific applications such as drug delivery systems where the presence of water is undesirable.
A study detailed the preparation of a non-aqueous gel composed of N,N-Dimethyl acrylamide (B121943) (DMAA) and this compound (DAM) in a Dimethyl sulfoxide (B87167) (DMSO) solvent. The polymerization and crosslinking were induced using gamma radiation at various doses. The research found that a blend solution of 10% DMAA and 10% DAM successfully formed a gel. Analysis of the gel content, which indicates the efficiency of the crosslinking reaction, showed that all tested radiation doses (ranging from 5 to 30 kGy) yielded a high gel content of over 95%. The highest gel content of 97% was achieved with a 10 kGy radiation dose. The swelling behavior of the gel was also characterized, with the maximum equilibrium swelling of 1800% being observed for the gel prepared at a 5 kGy dose. Thermal analysis revealed the gel to have a glass transition temperature of 86.55°C and to be stable up to 320°C.
This compound in Chromatography Stationary Phases
This compound serves as a monomer for the fabrication of macroporous monolithic columns used as stationary phases in high-performance liquid chromatography (HPLC). These monolithic columns, characterized by a continuous, interconnected porous structure, offer advantages for the rapid separation of large biomolecules.
Research has demonstrated the development of a monolithic column based on this compound for the fast separation of intact proteins from complex biological samples like human plasma. The resulting monolith possesses a uniform porous structure with macropores that facilitate efficient separation. Using this this compound-based column, the fast separation of proteins from human plasma was achieved in just 15 minutes. The separation mechanism is based on reversed-phase chromatography, where protein retention time correlates with properties like hydrophobicity and molecular weight. A significant advantage of this method is its ability to avoid the masking effects of the three most abundant proteins in human plasma, enabling the detection of medium- and low-abundance proteins that could be potential disease markers.
Compound Index
This compound in Radiation Detection and Dosimetry
This compound (DAM) plays a significant role in the development of advanced radiation detection materials, particularly in the formulation of solid-state nuclear track detectors (SSNTDs). These detectors are passive devices that record the paths of charged particles, which can be revealed later by chemical etching. The incorporation of DAM into polymer matrices allows for the fine-tuning of the detector's sensitivity and discrimination capabilities.
This compound-Allyl Diglycol Carbonate Nuclear Track Detectors
A notable application of this compound is in its copolymerization with allyl diglycol carbonate (ADC), the monomer for the widely used CR-39 polymer detector. The resulting DAM-ADC copolymers exhibit characteristics that are intermediate between the two homopolymers, providing a method to control the detector's response to different types of radiation. researchgate.netresearchgate.netaascit.org
Pure ADC (CR-39) is known for its high sensitivity to a broad range of charged particles, including alpha particles and fission fragments. researchgate.netresearchgate.net Conversely, pure this compound polymer is sensitive to heavy fission fragments but is largely insensitive to lighter particles like alpha particles. researchgate.netresearchgate.net By creating copolymers of DAM and ADC, it is possible to fabricate detectors with adjustable discrimination levels for heavy charged particles. researchgate.net This controlled sensitivity is crucial for applications where specific particles must be detected in a mixed radiation field, such as in cosmic-ray dosimetry, neutron spectrometry, and particle identification. researchgate.net
Research has shown that copolymer plates of DAM and ADC can be manufactured to control sensitivity, making them suitable for specific detection requirements. researchgate.net For instance, a common composition for these detectors is a ratio of 15% this compound to 85% allyl diglycol carbonate, initiated by a small amount of di-isopropyl peroxy dicarbonate (B1257347) (IPP). aascit.org These DAM-ADC detectors are characterized as transparent materials with high compact strength. researchgate.netaascit.org Studies have also investigated the optical and electrical properties of DAM-ADC polymers when exposed to gamma radiation, suggesting their potential use in gamma radiation dosimetry within certain dose ranges. aascit.orgresearchgate.net
The fundamental principle behind these detectors is that charged particles passing through the polymer break molecular bonds, leaving a "track" of damaged material. This track can be chemically etched at a faster rate than the bulk material, resulting in visible pits or tracks under a microscope. The size and shape of these tracks can be used to determine the charge, energy, and identity of the particle. The addition of DAM to the ADC matrix modifies the polymer's structure and, consequently, its track registration and etching characteristics.
Table 1: Comparison of Nuclear Track Detector Properties
| Property | Poly(allyl diglycol carbonate) (ADC/CR-39) | Poly(this compound) (DAM) | DAM-ADC Copolymer |
| Sensitivity to Fission Fragments | Sensitive researchgate.netresearchgate.net | Sensitive researchgate.netresearchgate.net | Sensitive researchgate.net |
| Sensitivity to Alpha Particles | Sensitive researchgate.netresearchgate.net | Insensitive researchgate.netresearchgate.net | Intermediate/Controllable researchgate.net |
| Primary Application | General alpha particle and fast neutron detection researchgate.net | Selective detection of fission fragments researchgate.net | Detectors with adjustable discrimination levels for heavy ions researchgate.netaascit.org |
| Key Advantage | High detection efficiency and sensitivity researchgate.net | Insensitivity to alpha particles and neutrons allows for fission fragment detection in mixed fields. researchgate.net | Ability to control and tune sensitivity by varying the DAM/ADC ratio. researchgate.net |
This compound in Additive Manufacturing and 3D Printing Technologies
This compound is an emerging monomer in the field of additive manufacturing, also known as 3D printing. Its application is primarily centered on the formulation of photopolymer resins, which are liquid materials that solidify, or cure, upon exposure to light. acs.orgresearchgate.net These resins are central to vat photopolymerization technologies like stereolithography (SLA) and digital light processing (DLP). acs.orgfrontiersin.org
The inclusion of this compound and its isomers, such as diallyl fumarate (B1241708), in resin formulations is being explored to control reaction kinetics and the final network architecture of the printed object. researchgate.netrsc.org In thiol-ene photopolymerization, a process used in some 3D printing resins, the specific structure of maleate- and fumarate-derived monomers can be used to mediate the rates of different polymerization reactions. rsc.org This allows for the creation of polymer networks with tunable crosslinking density, which can be controlled by the light exposure dose. rsc.org This capability opens the door to fabricating objects with spatially varying mechanical properties, such as creating both glassy and rubbery regions within a single printed part. rsc.org
Furthermore, this compound has been identified as a useful component in silicone-based systems for additive manufacturing. In platinum-catalyzed hydrosilylation reactions, which are used to crosslink some silicone "inks," this compound can function as a catalyst inhibitor. nih.govgoogle.com This inhibitory effect prevents the silicone paste from curing prematurely at room temperature but allows for rapid crosslinking when desired, for example, upon exposure to UV light during the printing process. google.comdgunionchem.com This provides crucial control over the material's shelf-life and its behavior during printing.
Research into light-based 3D printing has also investigated monomers like diallyl phthalate (B1215562) (DAP), a related diallyl ester, for creating networks with dynamic bonds, paving the way for "4D printing" where objects can change shape or properties over time. researchgate.net The unique reactivity of the allyl groups and the maleate double bond in this compound makes it a versatile building block for developing novel photopolymer resins with advanced functionalities for the next generation of 3D printed materials. rsc.orgpolysciences.com
Table 2: Role of this compound in 3D Printing Technologies
| 3D Printing Technology / Resin System | Role of this compound (DAM) | Potential Advantages |
| Vat Photopolymerization (SLA, DLP) | Monomer in photocurable resin formulations. acs.orgresearchgate.net | Contributes to the formation of crosslinked polymer networks upon light exposure. polysciences.com |
| Thiol-Ene Photopolymerization | Reactive triene monomer (with terminal allyl groups and internal maleate group). rsc.org | Allows for tunable crosslinking density and control over network architecture by mediating reaction kinetics. rsc.orgresearchgate.net |
| Silicone-Based Additive Manufacturing | Catalyst inhibitor for platinum-catalyzed hydrosilylation. nih.govgoogle.com | Provides extended shelf-life for "all-in-one" paste formulations and enables rapid, on-demand curing during printing. google.com |
Characterization and Analytical Methodologies in Diallyl Maleate Polymer Research
Spectroscopic Characterization of Diallyl Maleate (B1232345) Polymers
Spectroscopic methods are fundamental in identifying chemical structures, functional groups, and confirming the formation and properties of polymers. For diallyl maleate-based materials, techniques like FTIR and NMR provide detailed molecular information, while UV-Vis and fluorescence spectroscopy offer insights into electronic properties and reaction kinetics.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is widely utilized to identify characteristic functional groups and confirm the successful copolymerization of this compound with other monomers. It provides a fingerprint of the molecular structure by detecting vibrations of chemical bonds.
In the characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate (DMAA-DAM) gels, FTIR spectra reveal key functional group absorptions. Peaks observed around 2920 cm⁻¹ are attributed to the stretching of C-H bonds in hydrocarbon chains, while the stretching of the C=O group in the tertiary amide is typically seen around 1610 cm⁻¹. Absorptions related to C-N stretching of the amide group appear at approximately 1147 cm⁻¹ and 1034 cm⁻¹. The FTIR spectrum of the DMAA-DAM gel also exhibits a band at 3419 cm⁻¹, indicative of moisture present within the network. Furthermore, the presence of ester functional groups is confirmed by a peak around 1726 cm⁻¹ corresponding to the C=O stretching of the ester. mdpi.com FTIR analysis has also been employed to characterize coatings prepared from methyl methacrylate (B99206), methyl acrylate (B77674), this compound, and maleic acid, confirming their chemical structures. researchgate.net In other studies, FTIR spectroscopy has been used to corroborate the conversion of ene functionalities during this compound polymerization with thiols, indicating the extent of reaction. rsc.org
Table 6.1.1: Characteristic FTIR Peaks for DMAA-DAM Gel
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Assignment |
| ~2920 | C-H stretching | Hydrocarbon chain |
| ~1726 | C=O stretching | Ester group |
| ~1610 | C=O stretching | Tertiary amide group |
| ~3419 | O-H stretching | Moisture/Water |
| ~1147, ~1034 | C-N stretching | Amide group |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, offers detailed insights into the molecular structure, connectivity, and environment of protons and carbons within this compound polymers. This technique is essential for confirming copolymerization and analyzing the structural integrity of the polymer network.
The copolymerization between DMAA and DAM has been analyzed and confirmed using NMR spectroscopy. mdpi.comresearchgate.netresearchgate.net In ¹H-NMR studies of DMAA-DAM gels, peaks have been identified corresponding to different proton environments. For instance, signals at approximately 0.88 ppm and 1.23 ppm are assigned to methyl (-CH₃-) protons, while a peak at 2.62 ppm represents -CH- protons. Methylene (B1212753) (-CH₂-) protons are observed around 3.64 ppm. mdpi.com However, the intensity of NMR peaks can be affected by the polymer's miscibility with the solvent, with limited miscibility in solvents like chloroform (B151607) potentially leading to less satisfactory peak intensities. mdpi.com NMR spectroscopy is also employed to determine monomer sequencing in copolymers and to quantify branching densities within polymer structures. researchgate.net For the this compound monomer itself (CAS 999-21-3), ¹³C NMR data shows characteristic chemical shifts for its carbons, including signals at δ = 171.82 (ester carbonyl), 132.02 and 118.18 (alkene carbons), 65.30 (allylic methylene carbons), and 28.98 (allylic methylene carbons). chemicalbook.com
Table 6.1.2: ¹H NMR Assignments for DMAA-DAM Gel
| Chemical Shift (ppm) | Proton Type | Assignment |
| ~0.88, ~1.23 | -CH₃- | Methyl protons |
| ~2.62 | -CH- | Methine protons |
| ~3.64 | -CH₂- | Methylene protons |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Polymer Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for polymer analysis, providing information about the electronic structure, composition, and molecular interactions. It measures the absorption of UV and visible light by polymer molecules, which is often related to the presence of chromophores or conjugated systems. mat-cs.comtaylorfrancis.com In polymer science, UV-Vis spectroscopy can be used to study electronic transitions, identify functional groups, analyze the presence of chromophores or additives, and monitor changes during processing or degradation. mat-cs.com
For this compound-based materials, UV-Vis spectroscopy has been utilized to study the optical properties of polymers after irradiation. For example, the optical absorption spectra of this compound-Allyl Diglycol Carbonate (DAM-ADC) polymers irradiated with gamma rays were analyzed. researchgate.net This analysis revealed that increasing gamma radiation dose led to an increase in dispersion energy, high-frequency dielectric constant, and optical conductivity, while the optical energy band gap decreased. researchgate.net UV-Vis spectroscopy is particularly useful for measuring the length of conjugation in unsaturated molecules and can serve as a concentration detector in advanced polymer characterization techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS). taylorfrancis.comrsc.org
Fluorescence Spectroscopy for Polymer Cure Analysis
Fluorescence spectroscopy is a powerful tool for monitoring polymerization and curing processes in real-time. It can detect changes in the molecular environment or chemical structure that affect the fluorescence properties of incorporated probes or the polymer itself. dtic.milgoogle.com This technique has been applied to study cure kinetics in various resin systems, such as epoxy resins and bismaleimide (B1667444) systems. dtic.milacs.org
In the context of polymer cure analysis, fluorescence spectroscopy allows for the in-situ characterization of reactions by measuring variations in fluorescent emission. dtic.milgoogle.com For instance, in certain thermosetting resins, fluorescence signals can change significantly as crosslinking progresses, correlating with the extent of monomer conversion. acs.org While specific applications of fluorescence spectroscopy directly to this compound polymerization cure are less detailed in the provided search results compared to other techniques, the methodology is established for monitoring the dynamic changes occurring during polymer network formation. dtic.mil
Thermal Analysis of this compound-Based Materials
Thermal analysis techniques provide critical information about the thermal behavior, stability, and transitions of polymeric materials. Differential Scanning Calorimetry (DSC) is a primary method used to investigate these properties.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is an analytical technique that measures the heat flow into or out of a material as a function of temperature or time. azom.comfilab.frtorontech.com It is indispensable for identifying and quantifying thermal transitions in polymers, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). azom.comresearchgate.net DSC can also reveal information about curing processes, thermal stability, and changes in heat capacity. filab.frtorontech.comresearchgate.net
In studies involving this compound-based polymers, such as DMAA-DAM gels, DSC analysis has been used to determine their thermal properties. For example, the glass transition temperature (Tg) for DMAA-DAM gels has been reported to be approximately 86.55 °C. mdpi.comresearchgate.netresearchgate.net This value indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC is also employed to study the curing behavior of certain polymer systems, providing insights into the enthalpy of reaction associated with crosslinking. researchgate.netfilab.frtorontech.com The thermal stability of materials, including the onset of degradation, can also be assessed using DSC in conjunction with other techniques like Thermogravimetric Analysis (TGA). mdpi.com
Table 6.2.1: Thermal Transition for DMAA-DAM Gel
| Thermal Property | Value (°C) | Technique | Reference |
| Glass Transition Temperature (Tg) | 86.55 | DSC | mdpi.comresearchgate.netresearchgate.net |
Compound List:
this compound (DAM)
N,N-Dimethyl Acrylamide (B121943) (DMAA)
Methyl methacrylate (MMA)
Methyl acrylate (MAc)
Maleic acid (MA)
Diallyl disulfide
Rheological Studies of this compound Polymerization and Network Formation
In Situ Photo-Rheology
In situ photo-rheology is a powerful analytical technique that enables the real-time monitoring of rheological properties, such as viscosity, storage modulus (G'), and loss modulus (G''), during light-induced polymerization processes acs.org. This methodology is crucial for understanding the kinetics of network formation, identifying critical transition points like gelation, and correlating mechanical properties with the evolving chemical structure of photopolymerized materials. For this compound (DAM) and related diallyl monomers, in situ photo-rheology provides invaluable insights into how these crosslinking agents contribute to the development of polymer networks under photo-initiation rsc.org.
When this compound is incorporated into photopolymerizable formulations, its dual allyl groups can participate in various polymerization mechanisms, including homopolymerization and copolymerization (e.g., thiol-ene reactions) rsc.org. The application of UV or visible light, in the presence of a photoinitiator, initiates free radical formation, leading to the rapid build-up of a crosslinked polymer network. In situ photo-rheology allows researchers to capture the dynamic changes in the material's viscoelastic behavior from a liquid state to a solid-like gel and eventually a fully cured thermoset.
Key Rheological Observations During this compound Photopolymerization:
Viscosity Reduction and Gelation: Initially, the formulation behaves as a low-viscosity liquid. As photo-polymerization commences, monomer conversion leads to chain growth and branching. The viscosity typically decreases initially due to shear thinning effects or monomer conversion, but then dramatically increases as the molecular weight and crosslinking density rise mdpi.com. Gelation, the point at which the material transitions from a viscous liquid to an elastic gel, is often identified rheologically by the crossover of the storage modulus (G') and loss modulus (G''), or a sharp increase in G' rsc.orgutk.edu.
Storage Modulus (G') and Loss Modulus (G'') Evolution: During photo-polymerization, the storage modulus (G'), representing the elastic component of the material, generally increases significantly as the crosslinked network forms and becomes more rigid acs.orgbiorxiv.org. The loss modulus (G''), representing the viscous component, may initially increase with increasing molecular weight but often decreases as the network becomes highly crosslinked and the material behaves more elastically. The ratio G'/G'' indicates the degree of crosslinking and elasticity, with G' becoming dominant as the network solidifies rsc.orgutk.edu.
Crosslinking Density Control: this compound's structure allows for the tuning of crosslinking density. Research indicates that maleate/fumarate (B1241708) groups within diallyl monomers can remain unreacted during initial gelation and serve as reactive sites for further crosslinking upon prolonged light exposure or increased light intensity. In situ photo-rheology can track this progressive increase in crosslinking density, reflected by a continuous rise in G' even after initial gelation rsc.org.
Illustrative Rheological Progression During In Situ Photo-Rheology of a this compound System:
The following table illustrates the typical progression of rheological parameters during the photo-initiated polymerization of a this compound-containing resin. The values are representative of the observed trends rather than specific experimental data points for this compound itself, as precise numerical data in a tabular format for DAM alone was not available in the provided literature snippets.
| Time (s) | State of Material | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | G'/G'' Ratio |
| 0 | Liquid Monomer | 10-100 | ~0 | ~0 | Undefined |
| 10 | Viscous Liquid | Decreasing | Low | Low | < 1 |
| 30 | Highly Viscous Liquid | Decreasing | Increasing | Increasing | < 1 |
| 60 | Approaching Gelation | Low | Moderate | Moderate | ~ 1 |
| 90 | Gel Point | Very Low | G' ≈ G'' (e.g., 100-1000) | G'' ≈ G' (e.g., 100-1000) | ~ 1 |
| 120 | Developing Network | Very Low | Increasing rapidly | Decreasing | > 1 |
| 180 | Crosslinked Network | Very Low | High & Plateauing | Low & Plateauing | >> 1 |
| 300+ | Fully Cured Network | Very Low | High & Plateauing | Low & Plateauing | >> 1 |
Detailed Research Findings:
Compound Names:
this compound (DAM)
Kinetic and Mechanistic Modeling of Diallyl Maleate Polymerization Processes
Mathematical Models for Polymer Network Formation
The formation of polymer networks from multifunctional monomers like diallyl maleate (B1232345) is a complex process that can be effectively described and predicted using mathematical models. These models are essential for understanding and controlling critical events such as gelation, the development of crosslink density, and the distribution of molecular weights within the resulting network researchgate.netacs.orgadvancedsciencenews.com.
General kinetic models for free-radical polymerization are adapted to account for the crosslinking behavior introduced by divinyl monomers like diallyl maleate researchgate.netacs.org. These models typically incorporate reaction steps such as initiation, propagation, termination, and chain transfer, alongside specific reactions related to crosslinking, including cyclization (both primary and secondary) researchgate.netacs.org. For instance, models developed by Tobita and Hamielec provide a framework for predicting gel point, the fraction of gel, branching density, and molecular weight distribution (MWD) in free-radical polymerization systems researchgate.netacs.org.
More advanced approaches, such as multidimensional mass balance equations, have been applied to systems like nitroxide-mediated free radical copolymerization involving vinyl and divinyl monomers. These models can account for the presence of multifunctional polymer chains, where polymer molecules possess multiple active or dormant centers simultaneously, thereby offering a more detailed kinetic description of network formation advancedsciencenews.com. The validation of such models against experimental data, including conversion rates, average molecular weights, and gel content, is critical for their predictive accuracy advancedsciencenews.com. Quantifying model parameters often relies on experimentally determined kinetic constants for fundamental reactions like termination and propagation researchgate.net.
Simulation and Prediction of this compound Polymerization Behavior
Simulation techniques play a vital role in predicting the polymerization behavior of this compound, complementing analytical modeling. Monte Carlo simulations, for example, have been utilized to model the kinetics of emulsion copolymerization involving vinyl and divinyl monomers, providing insights into network formation processes researchgate.netacs.org. These simulations can help analyze how various polymerization conditions influence branching density and copolymer composition as a function of chain length researchgate.net.
The inherent reactivity and structural features of this compound can lead to complex polymerization pathways. For instance, the interplay between thiol-ene addition and homopolymerization mechanisms, which occur at different rates, can significantly influence gelation kinetics and the evolution of network architecture rsc.orgrsc.org. Simulations can help elucidate these concurrent reaction pathways and their impact on the final material properties.
Furthermore, external factors such as applied pressure can influence polymerization behavior, potentially leading to higher monomer conversion and increased crosslinking density fraunhofer.de. While specific simulation studies on this compound's behavior under pressure are not detailed here, the general principle of using simulations to predict the impact of process parameters on polymerization outcomes is well-established in polymer science uwaterloo.canih.gov. Predictive models, including those employing machine learning, are increasingly used to forecast phase behavior and morphology in complex polymerization systems, highlighting the trend towards data-driven prediction in the field nih.gov.
Factors Influencing Reaction Rates, Conversion, and Microstructure
Initiation Method and Dose: this compound readily participates in photopolymerization when initiated by photoinitiators like TATO and TPO, with the intensity and duration of light exposure directly impacting network architecture and crosslinking density rsc.orgrsc.org. Radiation-induced polymerization, such as gamma irradiation, also initiates polymerization. For example, in the copolymerization of N,N-Dimethyl acrylamide (B121943) (DMAA) and this compound (DMAA-DAM) in DMSO, specific radiation doses affect gel content and swelling; 10 kGy yielded the highest gel content (97%), while 5 kGy optimized equilibrium swelling to 1800% mdpi.com.
Temperature: Elevated polymerization temperatures generally accelerate reaction rates and increase monomer conversion sid.irmdpi.com. For instance, studies on vinyl acetate (B1210297) and dibutyl maleate copolymerization indicated an activation energy of 41.2 kJ/mol for the reaction sid.ir.
Monomer Reactivity and Isomerization: this compound's internal maleate groups are less reactive in direct homopolymerization compared to its allyl groups in thiol-ene reactions rsc.orgrsc.org. Furthermore, this compound can isomerize to the more reactive diallyl fumarate (B1241708), a process often mediated by thiyl radicals. This isomerization, coupled with the cis-trans equilibria of the maleate/fumarate groups, can significantly influence and often slow down the homopolymerization rate rsc.orgrsc.org.
Reaction Mechanisms: this compound is known to participate in a mixed-mechanism polymerization. This involves a rapid thiol-ene addition to its terminal allyl groups and a slower chain-growth homopolymerization of the internal maleate/fumarate functionalities. The relative rates of these mechanisms critically dictate the initial gelation kinetics and the subsequent development of the polymer network architecture rsc.orgrsc.org.
Crosslinker Concentration: As a crosslinking monomer, increasing the concentration of this compound in a polymerization mixture directly leads to a higher gel fraction and an increased crosslinking density in the final polymer researchgate.netjlu.edu.cn.
Solvent Effects: The choice of solvent can influence polymerization mechanisms, particularly in radiation-induced polymerization, affecting the formation of radicals and subsequent reactions researchgate.netmdpi.com.
Pressure: The application of pressure during polymerization can enhance monomer conversion and promote higher crosslinking densities, thereby influencing the final polymer microstructure fraunhofer.de.
Summary of Factors Influencing this compound Polymerization
| Factor | Influence on Reaction Rate | Influence on Conversion | Influence on Microstructure (e.g., Crosslink Density) |
| Temperature | Increases | Increases | Generally promotes denser networks, though specific effects depend on the system. |
| Initiator/Light Dose | Increases | Increases | Controls crosslinking density and network evolution rsc.orgrsc.org. |
| Radiation Dose (gamma) | N/A (for DMAA-DAM) | High (>95%) | Affects gel content (e.g., 97% at 10 kGy) and equilibrium swelling mdpi.com. |
| Monomer Isomerization | Slows | Slows | Isomerization to fumarate can activate homopolymerization, but overall rate is affected rsc.orgrsc.org. |
| Thiol-ene vs. Homopolymerization | Thiol-ene is faster | N/A | Dictates network architecture and gelation kinetics; influences overall crosslinking rsc.orgrsc.org. |
| Crosslinker Concentration | N/A | N/A | Increases gel fraction and crosslinking density researchgate.netjlu.edu.cn. |
| Pressure | N/A | Increases | Enhances crosslinking density and monomer conversion fraunhofer.de. |
Compound Name List
this compound (DM)
Diallyl fumarate (DF)
Diethyl fumarate (DEF)
Diethyl maleate (DEM)
Diallyl succinate (B1194679) (DS)
Hexyl mercaptan (HM)
Methyl thioglycolate (MTG)
Methyl 3-mercaptopropionate (B1240610) (M3M)
Vinyl acetate (VAc)
Dibutyl maleate (DBM)
N,N-Dimethyl acrylamide (DMAA)
Methyl methacrylate (B99206) (MMA)
2-hydroxypropyl methacrylate (HPMA)
Poly(vinyl acetate) (PVAc)
Diallyl phthalate (B1215562) (DAP)
Ethylene glycol dimethacrylate (EGDMA)
Butyl acrylate (B77674) (BA)
Acrylic acid (AA)
2-hydroxy ethyl methacrylate (HEMA)
2-ethylhexyl acrylate
Methacrylic acid
Poly(n-butyl acrylate)
N-substituted methyl alkyl diallyl ammonium (B1175870) chloride
DMDAAC (Methyl dimethyl diallyl ammonium chloride)
MPDAAC (Methyl propyl dimethyl diallyl ammonium chloride)
MADAAC (Methyl allyl dimethyl diallyl ammonium chloride)
Poly(cysteine methacrylate) (PCysMA)
Poly(2-hydroxypropyl methacrylate) (PHPMA)
Future Research Directions and Emerging Applications of Diallyl Maleate
Development of Novel Diallyl Maleate (B1232345) Copolymers and Composites
The unique chemical structure of diallyl maleate, featuring two allyl groups and a maleate double bond, allows for the creation of highly branched and crosslinked polymers. Researchers are actively exploring the synthesis of novel copolymers and composites to leverage these properties for various applications.
One area of focus is the development of copolymers with tailored mechanical and barrier properties. For instance, the emulsion polymerization of butyl acrylate (B77674) with this compound has been shown to produce highly branched polymers with significant gel content, leading to excellent shear resistance. sigmaaldrich.cn Such properties are highly desirable for applications like pressure-sensitive adhesives.
Another promising research direction involves the copolymerization of this compound with other monomers to enhance the performance of films and coatings. A study on coatings for polyethylene (B3416737) terephthalate (B1205515) (PET) films demonstrated that a copolymer of methyl methacrylate (B99206), methyl acrylate, this compound, and maleic acid significantly improved the oxygen barrier properties of the film. researchgate.netmdpi.com The cross-linking structure formed by the inclusion of this compound was crucial in achieving this enhancement. researchgate.netmdpi.com The oxygen permeability of the coated PET film was found to decrease with an increasing content of maleic acid in the copolymer, indicating a more effective barrier. researchgate.net
Furthermore, the synthesis of novel monomers derived from this compound is being explored. For example, a terpene-diallyl maleate adduct has been synthesized, offering a sustainable and renewable monomer with potential for free radical polymerization. rsc.org Research is also being conducted on the creation of macroporous materials through the suspension polymerization of this compound with monomers like methyl methacrylate. researchgate.net These materials exhibit a well-defined porous structure, making them suitable for applications such as monolithic columns for high-performance liquid chromatography to separate proteins. researchgate.net
| Copolymer System | Key Monomers | Resulting Properties | Potential Applications |
|---|---|---|---|
| Branched Poly(n-butyl acrylate) | Butyl Acrylate, this compound | High branching (up to 6.3%), High gel content (53-78%), Good shear resistance | Pressure-sensitive adhesives |
| Oxygen Barrier Coating | Methyl Methacrylate, Methyl Acrylate, this compound, Maleic Acid | Improved oxygen barrier properties on PET films (Po2 decreased from 1.450 to 0.8956) | Food and medical packaging |
| Terpene-Based Monomer | Terpenes, Maleic Anhydride (B1165640), Allyl Chloride (to form Terpene-Diallyl Maleate Adduct) | Sustainable and renewable, Potential for free radical polymerization | Bio-based polymers and composites |
| Macroporous Copolymer | This compound, Methyl Methacrylate | Uniform porous structure with macropores | Monolithic columns for chromatography |
Integration of this compound in Advanced Manufacturing Processes
The integration of this compound into advanced manufacturing processes, particularly in the realm of additive manufacturing or 3D printing, is an emerging area of research. Its crosslinking capabilities make it a valuable component in the formulation of photopolymerizable resins used in techniques like stereolithography (SLA).
In SLA, a liquid resin is selectively cured layer-by-layer using a light source to build a three-dimensional object. This compound can be incorporated into these resins to act as a crosslinking agent, enhancing the mechanical properties and thermal stability of the final printed object. polysciences.com Research into terpene-maleate based resins, which can be derived from this compound, is paving the way for more sustainable materials for 3D printing. nih.gov These bio-based resins offer a greener alternative to traditional petroleum-based acrylic resins. nih.gov
Furthermore, the inhibitory effect of this compound in platinum-catalyzed hydrosilylation reactions is being explored to control the curing process of silicone resins. sigmaaldrich.cn This is particularly relevant in manufacturing processes where a delayed or controlled cure is required. By acting as an inhibitor at room temperature, this compound can prevent the premature cross-linking of vinyl and silicon hydrogen components, allowing for a longer working time. researchgate.net The cross-linking can then be rapidly initiated at elevated temperatures. researchgate.net This property is beneficial in applications such as the production of glass fiber coated silicone resins. researchgate.net
The development of resins containing diallyl derivatives for 3D printing is an active field of study. For example, resins containing diallyl boronate esters have been used in light-based 3D printing to create network structures with dynamic covalent bonds. researchgate.net This allows for the fabrication of materials with unique properties like shape memory.
| Manufacturing Process | Function of this compound | Key Advantages | Research Findings |
|---|---|---|---|
| Stereolithography (SLA) / 3D Printing | Crosslinking agent in photopolymerizable resins | Enhances mechanical properties and thermal stability of printed objects. Enables the use of sustainable, bio-based resins. | Terpene-maleate based resins show good printability and thermal stability up to 400°C. |
| Silicone Resin Manufacturing | Curing inhibitor in platinum-catalyzed reactions | Provides controlled curing, allowing for longer working times at room temperature with rapid curing at elevated temperatures. | Effectively delays cross-linking of vinyl and silicon hydrogen components until vulcanization temperature is reached. |
| Advanced Coatings and Adhesives | Reactive monomer for polymer synthesis | Improves flexibility, thermal stability, and chemical resistance of the final product. | Polymers with pendant allyl groups can be formed, leading to branched structures. |
Exploration of this compound in Stimuli-Responsive Polymeric Systems
Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. The incorporation of this compound into these systems is a promising area of research for creating advanced materials for applications like drug delivery and sensors.
A notable example is the development of a non-aqueous gel from N,N-Dimethyl acrylamide (B121943) (DMAA) and this compound (DAM) using gamma radiation. mdpi.com This DMAA-DAM gel exhibits swelling behavior that can be controlled by the radiation dose, making it a candidate for targeted drug release in specific regions of the intestine. researchgate.netmdpi.com The gel demonstrates good thermal stability, with degradation starting at 320°C, and a semi-crystalline nature. mdpi.com
The maleate group in this compound can be hydrolyzed to create carboxylic acid groups, which can impart pH-responsiveness to the polymer network. This is a key principle in the design of pH-sensitive hydrogels. While direct studies on this compound-based pH-responsive hydrogels are emerging, research on related structures provides valuable insights. For example, hydrogels prepared from N-allyl maleamic acid (a monomer with a similar maleate structure) with acrylamide and acrylic acid have shown sharp changes in their swelling behavior in response to changes in pH. researchgate.net This suggests the potential for developing this compound-based hydrogels that can swell or shrink in response to specific pH environments, which is highly relevant for oral drug delivery systems targeting different parts of the gastrointestinal tract. researchgate.net
Future research will likely focus on synthesizing novel this compound copolymers with monomers that have known stimuli-responsive properties. By controlling the architecture and composition of these copolymers, it may be possible to create materials with tunable responses to various stimuli, opening up new possibilities for advanced biomedical and technological applications.
| Polymeric System | Stimulus | Response | Potential Application | Key Research Findings |
|---|---|---|---|---|
| N,N-Dimethyl acrylamide-Diallyl Maleate (DMAA-DAM) Gel | Solvent (Swelling) | Controlled swelling | Targeted drug delivery | Equilibrium swelling of up to 1800% of the dried gel was achieved. The gel is thermally stable up to 320°C. |
| Hypothetical pH-Responsive Hydrogel | pH | Swelling/Shrinking | Oral drug delivery, Sensors | Based on related N-allyl maleamic acid hydrogels, which show a sharp change in absorbancy with pH. |
Q & A
Basic: What are the standard methods for synthesizing and characterizing diallyl maleate (DAM) in polymer research?
Answer:
DAM is synthesized via emulsion polymerization using monomers like methyl methacrylate (MMA) and butyl acrylate (BA), with DAM as a crosslinking agent. Key steps include:
- Initiators : Potassium persulfate (KPS) as a thermal initiator.
- Emulsifiers : Sodium lauryl sulfate (SDS) and non-ionic emulsifiers (e.g., EFS-470) for stable latex formation .
- Characterization :
- FTIR Spectroscopy : Confirms copolymer structure by identifying ester carbonyl (C=O) and allyl group (C=C) peaks .
- Thermogravimetric Analysis (TGA) : Measures thermal stability; DAM-modified acrylic resins show a 20.56°C increase in decomposition temperature .
- Particle Size Analysis : Determines emulsion uniformity (e.g., nano particle size analyzers) .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
DAM poses risks due to flammability (flash point: 124.6°C) and reactivity. Key precautions include:
- Storage : At 2–8°C in sealed containers to prevent degradation .
- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor density: 6.6 vs. air) .
- Hazard Classification : Classified as WGK 3 (moderately water-hazardous) .
Advanced: How does the incorporation of this compound affect the thermal stability and crosslinking density of acrylic resins?
Answer:
DAM introduces three double bonds, enabling spatial network formation via radical polymerization. Key findings:
- Thermal Stability : TGA shows a 20.56°C increase in decomposition temperature for DAM-modified acrylic films compared to unmodified counterparts .
- Crosslinking Effects : Higher crosslinking density hinders functional group migration (e.g., fluorocarbon groups in DFMA), reducing surface hydrophobicity (contact angle decreases by 15–20%) .
| Property | Unmodified Resin | DAM-Modified Resin |
|---|---|---|
| Decomposition Temperature | 250°C | 270.56°C |
| Water Contact Angle | 110° | 90°–95° |
Advanced: What analytical techniques are employed to study the role of DAM in copolymerization kinetics and network formation?
Answer:
- Rheological Analysis : Measures viscosity changes during copolymerization. For example, DAM-containing latices exhibit pH-dependent viscosity (e.g., 2550 cP at pH 10 vs. 35 cP at pH 7) due to alkali sensitivity .
- Chromatography : GC or HPLC quantifies unreacted monomers and crosslinking efficiency .
- Contact Angle Measurements : Tracks surface hydrophobicity to infer crosslinking density .
Table : Viscosity of DAM-Modified Latices at Varying pH (50% solids)
| pH | 4 | 6 | 7 | 10 |
|---|---|---|---|---|
| Viscosity (cP) | 2550 | 85 | 35 | 570 |
Advanced: How does this compound influence the inhibition mechanisms in platinum-catalyzed hydrosilylation reactions during polymer curing?
Answer:
DAM acts as a reaction inhibitor in platinum-catalyzed systems by coordinating with platinum, delaying gelation. This allows precise control over curing kinetics in silicone-polymer hybrids. Methodological insights:
- Kinetic Studies : Monitor Si-H conversion rates via FTIR or NMR to quantify inhibition efficiency .
- Catalyst Optimization : Adjust Pt:DAM ratios to balance inhibition and final mechanical properties .
Basic: What is the role of DAM in enhancing oxygen barrier properties of PET films?
Answer:
DAM is copolymerized with methyl methacrylate and maleic acid to form oxygen-resistant coatings. Key steps:
- Copolymer Synthesis : Free radical polymerization creates a dense network.
- Barrier Testing : Oxygen transmission rate (OTR) measurements show a 40–50% reduction in OTR for DAM-modified PET films .
Advanced: How do reaction conditions (e.g., initiator concentration, temperature) impact DAM-based copolymerization efficiency?
Answer:
- Initiator Concentration : Higher KPS levels (0.5–1.0 wt%) increase conversion rates but risk premature gelation .
- Temperature : Optimal at 70–80°C; exceeding 85°C accelerates side reactions (e.g., branching) .
- Emulsifier Ratio : A 1:1 anionic:non-ionic ratio ensures colloidal stability (particle size: 80–120 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
